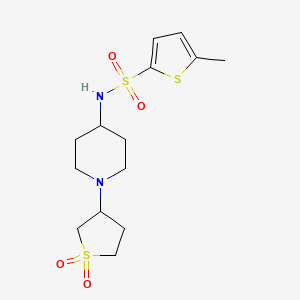

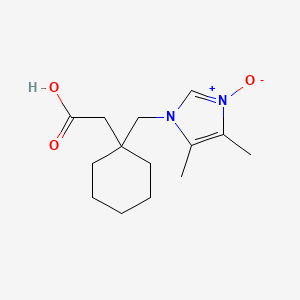

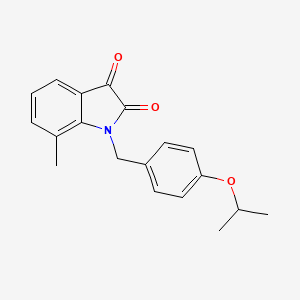

1-((1-(carboxymethyl)cyclohexyl)methyl)-4,5-dimethyl-1H-imidazole 3-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a heterocyclic aromatic organic compound. It’s a planar five-membered ring and there are two non-adjacent nitrogen atoms in the ring . The compound you mentioned seems to be a derivative of imidazole, with additional functional groups attached to it.

Molecular Structure Analysis

The molecular structure of imidazoles is quite interesting. They have a five-membered ring with two non-adjacent nitrogen atoms . The specific structure of your compound would depend on the positions of the additional functional groups.Chemical Reactions Analysis

Imidazoles are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and they can also coordinate to metal ions .Physical and Chemical Properties Analysis

Imidazoles are generally stable compounds. They are slightly soluble in water and have a characteristic smell . The physical and chemical properties of your specific compound would depend on the nature of the additional functional groups.Scientific Research Applications

Imidazole Derivatives in Nonenzymatic Browning Reactions

Research has identified imidazole derivatives, such as 1,3-bis(carboxymethyl)imidazole, in model reaction mixtures derived from amino acids and α-dicarbonyl compounds, indicating their formation in natural systems and model systems containing amino acids. These compounds represent a new group of N-containing heterocyclic compounds, suggesting potential applications in understanding food chemistry and the development of flavors or colors in food products through nonenzymatic browning reactions (Veĺišek et al., 1989).

Azole Chemistry and Imidazole Oxides Syntheses

Studies in azole chemistry have described the synthesis and reactions of various imidazole 3-oxides, such as 1-benzyl-4,5-dimethyl-imidazole 3-oxide. These compounds participate in deoxygenation, chlorination, and 1,3-dipolar addition reactions, indicating their utility in synthetic organic chemistry and potential in various organic transformations (Ferguson & Schofield, 1975).

Heterogeneous Catalysis Using Imidazole Derivatives

Imidazolium chloroaluminate ionic liquids anchored on composites of cellulose and aluminum oxide have been synthesized and tested for catalytic activity in organic synthesis reactions, such as Knoevenagel condensation. These materials represent environmentally friendly and reusable heterogeneous catalysts for organic synthesis, highlighting the application of imidazole derivatives in green chemistry and catalysis (Parvanak Boroujeni & Tahani, 2017).

Luminescence Sensing with Imidazole-based Lanthanide Frameworks

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have shown potential as fluorescence sensors for benzaldehyde-based derivatives. These findings underscore the use of imidazole derivatives in the development of novel luminescent materials for sensing applications, offering pathways for the creation of sensitive and selective sensors for chemicals (Shi et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[1-[(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)methyl]cyclohexyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-11-12(2)16(19)10-15(11)9-14(8-13(17)18)6-4-3-5-7-14/h10H,3-9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAPSIPRXPJOIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=CN1CC2(CCCCC2)CC(=O)O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2870880.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2870881.png)

![3-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2870883.png)

![2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2870891.png)

![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2870892.png)

![3'-(3-Chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2870896.png)